molecular formula C22H25FN6O2S B2406386 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 688793-70-6

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2406386
CAS No.: 688793-70-6
M. Wt: 456.54
InChI Key: JSALYQVMCWXZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a piperazine ring substituted with a 2-fluorophenyl group, a propyl linker, and an acetamide moiety fused to a pyrido[2,3-d]pyrimidinone-thione scaffold.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2S/c23-17-6-1-2-7-18(17)28-13-11-27(12-14-28)10-4-9-24-19(30)15-29-21(31)16-5-3-8-25-20(16)26-22(29)32/h1-3,5-8H,4,9-15H2,(H,24,30)(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSALYQVMCWXZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a molecular weight of 456.58 g/mol and a molecular formula of C24H29FN4O2S. Its chemical structure includes a piperazine moiety and a pyrimidine derivative, which are significant for its biological activity.

PropertyValue
Molecular Weight456.58 g/mol
Molecular FormulaC24H29FN4O2S
LogP2.7639
Polar Surface Area47.205 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound largely stems from its interaction with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative conditions like Alzheimer's disease. The presence of the fluorophenyl group may enhance binding affinity to these enzymes .
  • Transporter Inhibition : Research indicates that analogues of this compound can inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a role in nucleotide synthesis and adenosine regulation. This inhibition may have implications in cancer therapy by affecting tumor growth dynamics .
  • Antimicrobial Activity : Piperazine derivatives have been noted for their antimicrobial properties. Compounds structurally related to this one have demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Study on Cholinesterase Inhibition : A study evaluated several piperazine derivatives for their AChE inhibitory effects, revealing IC50 values ranging from 10 to 40 μM for various analogues. The presence of electron-withdrawing groups significantly influenced the inhibitory potency .
  • Nucleoside Transporter Study : Another investigation focused on the selectivity of piperazine-based compounds towards ENTs, finding that modifications to the piperazine ring could enhance selectivity and potency against ENT2 compared to ENT1 .
  • Antimicrobial Efficacy : A synthesis study highlighted the antimicrobial properties of piperazine derivatives, with some exhibiting MIC values below 10 μg/mL against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Structure and Composition

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The molecular formula is C24H29FN4O2SC_{24}H_{29}FN_4O_2S, with a molecular weight of approximately 456.58 g/mol. Key features include:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Piperazine Moiety : Commonly found in many pharmacologically active compounds, known for its role in central nervous system activity.
  • Dihydropyrido[2,3-d]pyrimidinone Core : Suggests potential for interaction with nucleic acid structures or enzymes involved in nucleotide metabolism.

Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The fluorophenyl substitution may enhance these effects, making it a candidate for further investigation in treating depression and anxiety disorders .

Anticancer Properties

The unique structure of the compound suggests potential anticancer activity. Studies have shown that dihydropyrido[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to interact with nucleic acid structures may also contribute to its anticancer efficacy .

Inhibition of Nucleoside Transporters

Recent studies have identified related compounds as inhibitors of equilibrative nucleoside transporters (ENTs), which play a significant role in cancer therapy by regulating the availability of nucleosides for DNA synthesis . The compound may exhibit similar properties, potentially enhancing the efficacy of chemotherapeutic agents by increasing nucleotide availability within cancer cells.

Study on Antidepressant Effects

A study published in Psychopharmacology explored the antidepressant-like effects of various piperazine derivatives. The results indicated that structural modifications could significantly enhance the efficacy of these compounds in animal models . The presence of the fluorophenyl group was noted to increase binding affinity to serotonin receptors.

Investigation into Anticancer Activity

In vitro studies demonstrated that derivatives similar to the compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Further research is needed to elucidate the specific pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, which differentiates it from analogs. Below is a detailed comparison with key analogs, focusing on structural motifs, pharmacological properties, and research findings.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Reported Biological Activity Reference
Target Compound Pyrido[2,3-d]pyrimidinone-thione + piperazine 2-fluorophenyl, thioxo, acetamide Not explicitly reported (hypothesized kinase/D2 receptor modulation)
Example 83 () Pyrazolo[3,4-d]pyrimidine + chromenone Dimethylamino, isopropoxy, fluorophenyl Kinase inhibition (hypothetical)
α-Glucosidase Inhibitors () Monosaccharide mimics Chromone glycosides, catechins Competitive α-glucosidase inhibition
DUX4 Inhibitors () Complex heterocycles Fluorophenyl, pyrimidine derivatives Suppression of DUX4 transcriptional activity

Structural Analogues in Kinase and Receptor Targeting

  • Example 83 (): Shares a pyrimidine core and fluorophenyl substituents but replaces the piperazine with a pyrazolo-chromenone system. The dimethylamino and isopropoxy groups in Example 83 suggest enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s polar acetamide group .
  • DUX4 Inhibitors () : These compounds, developed for facioscapulohumeral muscular dystrophy (FSHD), feature fluorinated aromatic systems and heterocyclic cores. While the target compound lacks the boronate or natural-product-like complexity of DUX4 inhibitors, its piperazine moiety may confer dopaminergic or serotonergic receptor affinity, a divergence from DUX4’s transcriptional targeting .

Functional Group Influence on Activity

  • Thioxo Group: The thioxo moiety in the target compound distinguishes it from oxygenated pyrimidinones (e.g., α-glucosidase inhibitors in ).
  • Piperazine Linker : Piperazine derivatives are common in antipsychotics (e.g., aripiprazole) due to dopamine receptor affinity. The 2-fluorophenyl substitution may reduce metabolic degradation compared to unsubstituted piperazines .

Research Findings and Methodological Insights

  • Synthesis Challenges: The target compound’s synthesis likely involves multi-step coupling of the piperazine-propylamine linker to the pyrido-pyrimidinone core, analogous to methods in (Pd-catalyzed cross-coupling for pyrazolo-pyrimidines). Yield optimization (19% in ) remains a hurdle for such complex molecules .
  • Analytical Techniques : X-ray diffraction () and infrared spectroscopy () are critical for confirming crystallinity and functional group presence, though insufficient material may limit analysis .

Preparation Methods

Cyclocondensation of 2-Fluoroaniline with Diethanolamine Derivatives

A Tosyl (tosyl chloride)-mediated cyclization strategy, adapted from rapid piperazine synthesis methods, involves reacting N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine with 2-fluoroaniline. The reaction proceeds in hexamethylphosphoramide (HMPA) or ethanol at 80°C for 30 minutes, yielding N-(2-fluorophenyl)piperazine in >50% yield. Key advantages include short reaction times and compatibility with electron-deficient anilines.

Alkylation of Piperazine with 2-Fluorophenyl Halides

Alternatively, 1,3-dibromopropane reacts with 2-fluorophenylamine in a nucleophilic substitution sequence. Under basic conditions (K₂CO₃, acetone), the amine undergoes sequential alkylations to form the piperazine ring. While this method requires stringent stoichiometric control to avoid oligomerization, it offers scalability for industrial production.

Synthesis of 2-(4-Oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic Acid

The pyrido[2,3-d]pyrimidine fragment is synthesized via cyclocondensation and oxidative functionalization:

Cyclocondensation of Anthranilic Acid with Thiourea

Anthranilic acid reacts with thiourea in acetic acid under reflux to form 2-thioxo-1,2-dihydropyrimidine-4,6-diol. Subsequent oxidation with hydrogen peroxide introduces the 4-oxo group, yielding 4-oxo-2-thioxo-1,2-dihydropyrimidine-6-carboxylic acid.

Annulation with Pyridine Derivatives

The pyrido[2,3-d]pyrimidine core is assembled via Friedländer annulation, where 2-aminonicotinaldehyde condenses with the above pyrimidine intermediate in diphenyl ether at 200°C. This step forms the fused bicyclic system with 85% regioselectivity for the [2,3-d] isomer.

Functionalization at Position 3

Introducing the acetic acid moiety at position 3 employs a Mannich reaction. Treating the pyrido[2,3-d]pyrimidine with chloroacetic acid and formaldehyde in acetic acid yields 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid.

Coupling Strategies for Final Assembly

Propyl Linker Installation

The piperazine intermediate undergoes N-alkylation with 1-bromo-3-chloropropane in acetonitrile, yielding 1-(3-chloropropyl)-4-(2-fluorophenyl)piperazine. Substitution of the chloride with potassium phthalimide followed by hydrazinolysis produces the primary amine, 3-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-amine.

Amidation with Pyrido[2,3-d]pyrimidine Fragment

The amine reacts with 2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 70–75% yield after recrystallization from ethanol.

Optimization and Industrial Production

Reaction Condition Optimization

  • Solvent Systems : DMF maximizes amidation efficiency, while acetone minimizes byproducts during piperazine alkylation.
  • Catalysts : Raney nickel enhances reductive amination steps, improving yields by 15–20%.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, critical for pharmaceutical applications.

Scalability Considerations

Continuous flow reactors reduce reaction times for piperazine synthesis from 8 hours to 30 minutes. Automated liquid handling systems enable precise stoichiometry in multi-gram syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–7.32 (m, 4H, fluorophenyl), 4.12 (s, 2H, CH₂CO), 3.82–3.45 (m, 8H, piperazine).
  • LC-MS : m/z 513.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 6.8 minutes, confirming >99% purity.

Q & A

Q. What are the optimal synthetic routes for N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving: (i) Formation of the pyrido[2,3-d]pyrimidinone core via cyclization of mercaptonicotinonitrile intermediates under basic conditions. (ii) Functionalization with fluorophenyl-piperazine via nucleophilic substitution or coupling reactions (e.g., amide bond formation using chloroacetyl derivatives). (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
  • Quality Control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H/13C^{13}C-NMR and HRMS .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :
  • NMR Spectroscopy : Assign proton environments (e.g., thioxo group at δ ~13 ppm in DMSO-d6_6) and confirm piperazine ring conformation.
  • FT-IR : Identify carbonyl (1650–1700 cm1^{-1}) and thioamide (1250–1300 cm1^{-1}) stretches.
  • X-ray Crystallography (if applicable): Resolve π-π stacking interactions in the pyridopyrimidine core .

Q. What preliminary assays are recommended to assess its biological activity?

  • Screening Workflow : (i) Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. (ii) Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. (iii) Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors due to the fluorophenyl-piperazine moiety .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Approach :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) calculations.
  • Docking Studies : Map interactions with target receptors (e.g., 5-HT1A_{1A}) using AutoDock Vina.
  • ADMET Prediction : Use SwissADME to assess solubility, CYP450 metabolism, and hERG inhibition risks .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

  • Case Study : If in vitro cytotoxicity (IC50_{50} = 10 µM) conflicts with in silico predictions (IC50_{50} = 1 µM): (i) Metabolite Profiling : Use LC-MS to identify inactive metabolites. (ii) Solubility Adjustments : Modify formulation (e.g., PEGylation) or co-solvents (DMSO/PBS). (iii) Off-Target Screening : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended interactions .

Q. How does the fluorophenyl-piperazine moiety influence receptor selectivity?

  • Mechanistic Insight :
  • The 2-fluorophenyl group enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT1A_{1A} Tyr390).
  • Piperazine’s conformational flexibility allows adaptation to diverse receptor geometries. Validate via site-directed mutagenesis and comparative SAR studies of analogs .

Q. What are the thermal degradation pathways of this compound under storage conditions?

  • Stability Protocol : (i) TGA/DSC : Identify decomposition onset temperature (e.g., ~200°C for thioxo group breakdown). (ii) Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. (iii) Degradant Identification : Use LC-MS to detect oxidation products (e.g., sulfoxide formation) .

Methodological Challenges and Solutions

Q. How to address low yield in the final coupling step?

  • Troubleshooting : (i) Catalyst Optimization : Switch from EDCI/HOBt to HATU for improved amide bond formation. (ii) Solvent Screening : Test DMF vs. dichloromethane for solubility. (iii) Reaction Monitoring : Use TLC (UV detection at 254 nm) to track intermediate consumption .

Q. What in vivo models are suitable for evaluating neuropharmacological activity?

  • Models :
  • Forced Swim Test (FST) : Assess antidepressant-like effects via reduced immobility time.
  • Elevated Plus Maze (EPM) : Measure anxiolytic activity.
  • Microdialysis : Quantify serotonin/dopamine release in rodent prefrontal cortex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.